3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one
Overview
Description
3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its multiple hydroxyl groups, exhibits significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4-dihydroxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the chromenone structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Morin: Exhibits strong antioxidant activity and potential neuroprotective effects.
Uniqueness
3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one is unique due to its specific hydroxylation pattern and the presence of a hydroxyethyl group, which may enhance its solubility and bioavailability compared to other flavonoids.
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c18-6-5-12-11-3-1-10(20)8-15(11)23-17(22)16(12)13-4-2-9(19)7-14(13)21/h1-4,7-8,18-21H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPSWMRHTFVFIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C3=C(C=C(C=C3)O)OC2=O)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620809 | |
Record name | 3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553681-51-9 | |
Record name | 3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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